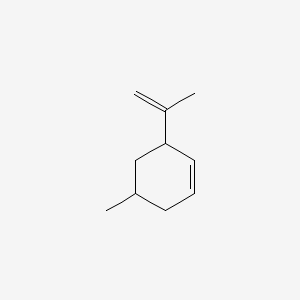
Cyclohexene, 5-methyl-3-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 5-methyl-3-(1-methylethenyl)-, also known as trans-5-Methyl-3-(methylethenyl)-cyclohexene, is an organic compound with the molecular formula C10H16. It is a derivative of cyclohexene, characterized by the presence of a methyl group and a methylethenyl group attached to the cyclohexene ring. This compound is a colorless liquid with a distinct odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexene, 5-methyl-3-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the dehydrogenation of cyclohexane in the presence of a catalyst such as palladium, platinum, or rhodium. The reaction typically occurs at elevated temperatures ranging from 140 to 170 degrees Celsius .
Industrial Production Methods
In industrial settings, the production of cyclohexene, 5-methyl-3-(1-methylethenyl)- often involves the catalytic dehydrogenation of cyclohexane. This process is carried out in large-scale reactors with continuous monitoring of reaction conditions to ensure optimal yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 5-methyl-3-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
Cyclohexene, 5-methyl-3-(1-methylethenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexene, 5-methyl-3-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound can undergo chemical transformations that lead to the formation of reactive intermediates, which can then interact with biological molecules or other chemical species. These interactions can result in various biological or chemical effects, depending on the specific context and conditions.
Comparación Con Compuestos Similares
Cyclohexene, 5-methyl-3-(1-methylethenyl)- can be compared with other similar compounds such as:
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Uniqueness
The uniqueness of cyclohexene, 5-methyl-3-(1-methylethenyl)- lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This compound’s unique combination of a methyl group and a methylethenyl group attached to the cyclohexene ring differentiates it from other methylcyclohexenes and influences its reactivity and applications .
Propiedades
Número CAS |
86853-03-4 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
5-methyl-3-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h4,6,9-10H,1,5,7H2,2-3H3 |
Clave InChI |
OJBWHTRRQQNRBF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CC(C1)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
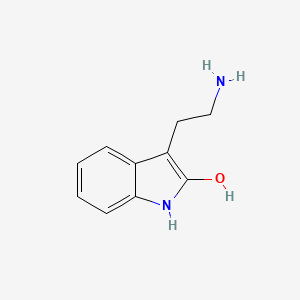
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
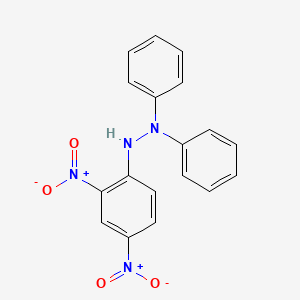
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
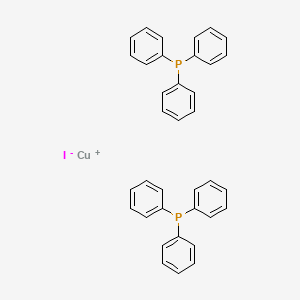
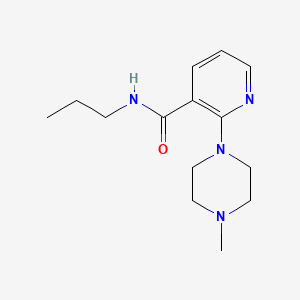
![8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione](/img/structure/B14155932.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155937.png)

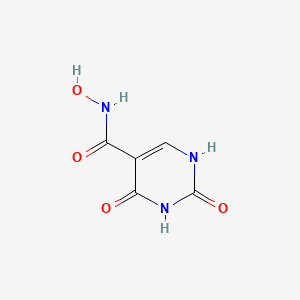
![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
